
5-Bromo-2-(trifluoromethyl)aniline
Overview
Description
5-Bromo-2-(trifluoromethyl)aniline is an aromatic compound with the molecular formula C7H5BrF3N. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to an aniline ring. This compound is used in various chemical syntheses and has applications in medicinal chemistry, particularly in the development of inhibitors for certain viral enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(trifluoromethyl)aniline typically involves the bromination of 2-(trifluoromethyl)aniline. One common method includes the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to form 2-nitro-5-(trifluoromethyl)aniline.
Reduction: The nitro group is then reduced to an amine group, yielding 2-amino-5-(trifluoromethyl)aniline.
Bromination: Finally, the compound is brominated to produce this compound.
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. These methods may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction times .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
- Substitution reactions yield various substituted anilines.
- Coupling reactions produce biaryl compounds, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis:
5-Bromo-2-(trifluoromethyl)aniline serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity is enhanced by the trifluoromethyl group, making it a valuable reagent for various chemical reactions, including nucleophilic substitutions and coupling reactions.
2. Medicinal Chemistry:
The compound has been investigated for its potential therapeutic properties. It is being explored as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting cancer and infectious diseases. The presence of the trifluoromethyl group increases lipophilicity, enhancing cellular penetration and biological activity.
3. Biological Studies:
In biological research, this compound is utilized as a probe in biochemical assays to study enzyme interactions and cellular processes. Its ability to inhibit specific enzymes involved in cancer cell proliferation has been documented, suggesting its potential as an anticancer agent.
4. Agrochemicals:
The compound finds applications in the development of agrochemicals due to its efficacy in inhibiting plant pathogens and pests, showcasing its versatility beyond medicinal applications.
Case Studies
Case Study 1: Anticancer Activity
Research has shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines. For instance, studies indicated that certain derivatives could induce apoptosis in cancer cells through mechanisms such as DNA intercalation and reactive oxygen species generation .
Case Study 2: Antimicrobial Properties
Studies have also highlighted the antimicrobial potential of this compound. Certain derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 4.88 µg/mL against various bacterial strains, indicating their potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)aniline in antiviral applications involves its interaction with viral proteases. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the virus from replicating. This inhibition is crucial for controlling viral infections and is a key target in antiviral drug development .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)aniline
- 4-Bromobenzotrifluoride
- 2-Bromo-4-(trifluoromethoxy)aniline
Comparison: 5-Bromo-2-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and trifluoromethyl groups on the aniline ring. This positioning influences its reactivity and makes it particularly useful in certain chemical reactions, such as Suzuki-Miyaura coupling. Compared to its analogs, it offers distinct advantages in terms of reactivity and the types of products formed .
Biological Activity
5-Bromo-2-(trifluoromethyl)aniline (CAS Number: 703-91-3) is an aromatic compound with significant implications in medicinal chemistry, particularly in the development of antiviral agents. Its unique structural features, including a bromine atom and a trifluoromethyl group, contribute to its biological activity, especially against viral enzymes. This article explores the compound's biological activity, synthesis, and relevant case studies.
- Molecular Formula : C₇H₅BrF₃N
- Molecular Weight : 240.02 g/mol
- IUPAC Name : 2-bromo-5-(trifluoromethyl)aniline
- Solubility : Not miscible in water
Biological Activity
The primary biological activity of this compound is its potential as an inhibitor of the hepatitis C virus (HCV) NS3 protease. This enzyme plays a crucial role in the viral life cycle, and its inhibition can significantly reduce viral replication. Here are some key findings related to its biological activity:
- Inhibition of HCV NS3 Protease :
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Toxicological Profile :
- While primarily studied for its antiviral properties, there are concerns regarding its toxicity. For instance, structural analogs like 5-bromo-2-nitropyridine have been associated with severe health effects, including methemoglobinemia and acute renal failure following exposure . Although this pertains to a different compound, it highlights the need for caution when handling similar chemical structures.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials :
- The synthesis begins with commercially available aniline derivatives.
- Bromination and Trifluoromethylation :
- The introduction of the bromine atom is usually achieved through electrophilic aromatic substitution.
- The trifluoromethyl group can be introduced via methods such as nucleophilic substitution or direct fluorination techniques.
Case Study: Antiviral Activity
A study focused on the synthesis of a series of compounds, including this compound, evaluated their efficacy against HCV NS3 protease. Results indicated that this compound exhibited a significant inhibitory effect compared to other tested analogs.
Comparative Analysis Table
Compound Name | Biological Activity | Unique Aspects |
---|---|---|
This compound | Inhibits HCV NS3 protease | Contains both bromine and trifluoromethyl groups |
N-benzyl-5-bromo-2-(trifluoromethyl)aniline | Inhibits HCV NS3 protease | Enhanced stability due to benzyl group |
5-Bromo-2-nitropyridine | Toxic effects observed | Methemoglobinemia linked to exposure |
Properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFKWTOKOOPCTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648640 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
703-91-3 | |
Record name | 5-Bromo-2-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4-bromobenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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